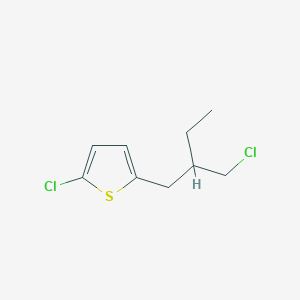
1,3-Dichloro-5-ethynyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-ethynyl-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, an ethynyl group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-ethynyl-2-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the following steps:
Ethynylation: The addition of an ethynyl group to the benzene ring, often using reagents like acetylene or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-ethynyl-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ethynyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
1,3-Dichloro-5-ethynyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-ethynyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-5-ethynylbenzene: Lacks the methoxy group, which can influence its reactivity and applications.
1,3-Dichloro-2-methoxybenzene:
1,3-Dichloro-5-methoxybenzene: Similar structure but without the ethynyl group, leading to different reactivity.
Uniqueness
1,3-Dichloro-5-ethynyl-2-methoxybenzene is unique due to the combination of chlorine, ethynyl, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H6Cl2O |
|---|---|
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
1,3-dichloro-5-ethynyl-2-methoxybenzene |
InChI |
InChI=1S/C9H6Cl2O/c1-3-6-4-7(10)9(12-2)8(11)5-6/h1,4-5H,2H3 |
Clé InChI |
VGXYSGREWASMJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)





![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)

![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)


